molecular formula C19H14IN3O2 B406892 3-IODO-N-{4-[(PYRIDIN-4-YL)CARBAMOYL]PHENYL}BENZAMIDE

3-IODO-N-{4-[(PYRIDIN-4-YL)CARBAMOYL]PHENYL}BENZAMIDE

Katalognummer: B406892
Molekulargewicht: 443.2g/mol
InChI-Schlüssel: VKIPHSRLGYSBMX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-IODO-N-{4-[(PYRIDIN-4-YL)CARBAMOYL]PHENYL}BENZAMIDE is a complex organic compound with the molecular formula C19H14IN3O2 and a molecular weight of 443.2 g/mol. This compound is characterized by the presence of an iodine atom, a pyridine ring, and a benzamide group, making it a subject of interest in various scientific fields.

Vorbereitungsmethoden

The synthesis of 3-IODO-N-{4-[(PYRIDIN-4-YL)CARBAMOYL]PHENYL}BENZAMIDE involves multiple steps, typically starting with the iodination of a benzene derivative The reaction conditions often include the use of iodine and a suitable oxidizing agentIndustrial production methods may involve optimized reaction conditions to maximize yield and purity .

Analyse Chemischer Reaktionen

3-IODO-N-{4-[(PYRIDIN-4-YL)CARBAMOYL]PHENYL}BENZAMIDE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the reduction of specific functional groups.

    Substitution: The iodine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions

Wissenschaftliche Forschungsanwendungen

3-IODO-N-{4-[(PYRIDIN-4-YL)CARBAMOYL]PHENYL}BENZAMIDE has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including its interaction with various biological targets.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the development of advanced materials and chemical processes

Wirkmechanismus

The mechanism of action of 3-IODO-N-{4-[(PYRIDIN-4-YL)CARBAMOYL]PHENYL}BENZAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways involved depend on the specific application and target .

Vergleich Mit ähnlichen Verbindungen

3-IODO-N-{4-[(PYRIDIN-4-YL)CARBAMOYL]PHENYL}BENZAMIDE can be compared with other similar compounds, such as:

    N-[2(3,4)-aminophenyl]-4-({4-methyl-3-[4-(pyridin-3-yl]benzamide: This compound contains a similar benzamide structure but with different substituents.

    4-Chloro-3-iodo-pyridin-2-ylamine: This compound shares the pyridine and iodine components but differs in its overall structure. The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties

Eigenschaften

Molekularformel

C19H14IN3O2

Molekulargewicht

443.2g/mol

IUPAC-Name

3-iodo-N-[4-(pyridin-4-ylcarbamoyl)phenyl]benzamide

InChI

InChI=1S/C19H14IN3O2/c20-15-3-1-2-14(12-15)19(25)22-16-6-4-13(5-7-16)18(24)23-17-8-10-21-11-9-17/h1-12H,(H,22,25)(H,21,23,24)

InChI-Schlüssel

VKIPHSRLGYSBMX-UHFFFAOYSA-N

SMILES

C1=CC(=CC(=C1)I)C(=O)NC2=CC=C(C=C2)C(=O)NC3=CC=NC=C3

Kanonische SMILES

C1=CC(=CC(=C1)I)C(=O)NC2=CC=C(C=C2)C(=O)NC3=CC=NC=C3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.